molecular formula C9H9FO3 B14860467 Methyl (4-fluoro-2-hydroxyphenyl)acetate

Methyl (4-fluoro-2-hydroxyphenyl)acetate

Cat. No.: B14860467
M. Wt: 184.16 g/mol
InChI Key: KEPHDBNKTBNLGF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-hydroxyphenylacetate: is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 4-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-2-hydroxyphenylacetate can be achieved through several methods. One common approach involves the esterification of 4-fluoro-2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 4-fluoro-2-hydroxyphenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-2-hydroxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-fluoro-2-hydroxybenzaldehyde.

    Reduction: 4-fluoro-2-hydroxyphenylmethanol.

    Substitution: 4-methoxy-2-hydroxyphenylacetate.

Scientific Research Applications

Chemistry: Methyl 4-fluoro-2-hydroxyphenylacetate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of phenylacetate derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Methyl 4-fluoro-2-hydroxyphenylacetate has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-hydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can exert its effects through various biochemical pathways.

Comparison with Similar Compounds

    Methyl 4-hydroxyphenylacetate: Lacks the fluorine atom, which can result in different chemical and biological properties.

    Methyl 4-fluorophenylacetate:

    Methyl 2-hydroxyphenylacetate: Lacks the fluorine atom and has the hydroxyl group in a different position, leading to variations in its chemical behavior.

Uniqueness: Methyl 4-fluoro-2-hydroxyphenylacetate is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 2-(4-fluoro-2-hydroxyphenyl)acetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,11H,4H2,1H3

InChI Key

KEPHDBNKTBNLGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)O

Origin of Product

United States

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